Methyl[2-(phenylamino)ethyl]amine
Overview
Description
“Methyl[2-(phenylamino)ethyl]amine” is an organic compound that belongs to the class of dialkylamines . These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen . The molecular formula of this compound is C9H14N2 .
Synthesis Analysis
The synthesis of amines like “Methyl[2-(phenylamino)ethyl]amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The nitrogen atom in most amines, including “Methyl[2-(phenylamino)ethyl]amine”, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis
Amines undergo various reactions. For instance, they can react with acids like hydrochloric acid . Despite the fact that phenylamine is only a very weak base, with a strong acid like hydrochloric acid the reaction is completely straightforward . Phenylamine is only very slightly soluble in water, but dissolves freely in dilute hydrochloric acid .Physical And Chemical Properties Analysis
“Methyl[2-(phenylamino)ethyl]amine” has a predicted density of 0.996±0.06 g/cm3 . Its boiling point is between 143-145 °C under a pressure of 18 Torr .Future Directions
The future directions of “Methyl[2-(phenylamino)ethyl]amine” and similar compounds could involve their use in medicinal chemistry. For instance, 2-phenethylamines have been found to have significant roles in medicinal chemistry . They have been used in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
properties
IUPAC Name |
N-methyl-N'-phenylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFQAQFBIRRKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(phenylamino)ethyl]amine |
Synthesis routes and methods
Procedure details
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